

Application Notes and Protocols for Analyzing gp17 Nuclease Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GP17

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These application notes provide a comprehensive guide to understanding and analyzing the nuclease activity of the bacteriophage T4 large terminase, **gp17**. This enzyme is a critical component of the viral DNA packaging machinery, exhibiting both ATPase and nuclease functions that are essential for viral replication. The protocols detailed below are designed to enable researchers to purify recombinant **gp17** and its regulatory partner, gp16, and to characterize the nuclease activity of **gp17** both qualitatively and quantitatively.

Introduction to gp17 Nuclease Activity

Bacteriophage T4 packages its concatemeric DNA into a preformed prohead in a process driven by an ATP-powered motor. The large terminase subunit, **gp17**, is a key component of this motor.^[1] It possesses an N-terminal ATPase domain that fuels DNA translocation and a C-terminal nuclease domain that is responsible for cleaving the concatemeric DNA to initiate and terminate the packaging process. The nuclease activity of **gp17** is tightly regulated to ensure that DNA is cleaved only at the appropriate times. This regulation is primarily achieved through its interaction with the small terminase subunit, gp16, and is modulated by the presence of ATP. Understanding the intricacies of **gp17** nuclease activity is crucial for developing novel antiviral strategies that target bacteriophage replication.

Data Presentation

Quantitative Data on gp17 ATPase Activity

While specific quantitative data for the nuclease activity of **gp17** is not readily available in the reviewed literature, the ATPase activity has been characterized. The following table summarizes the kinetic parameters for the ATPase activity of **gp17**.

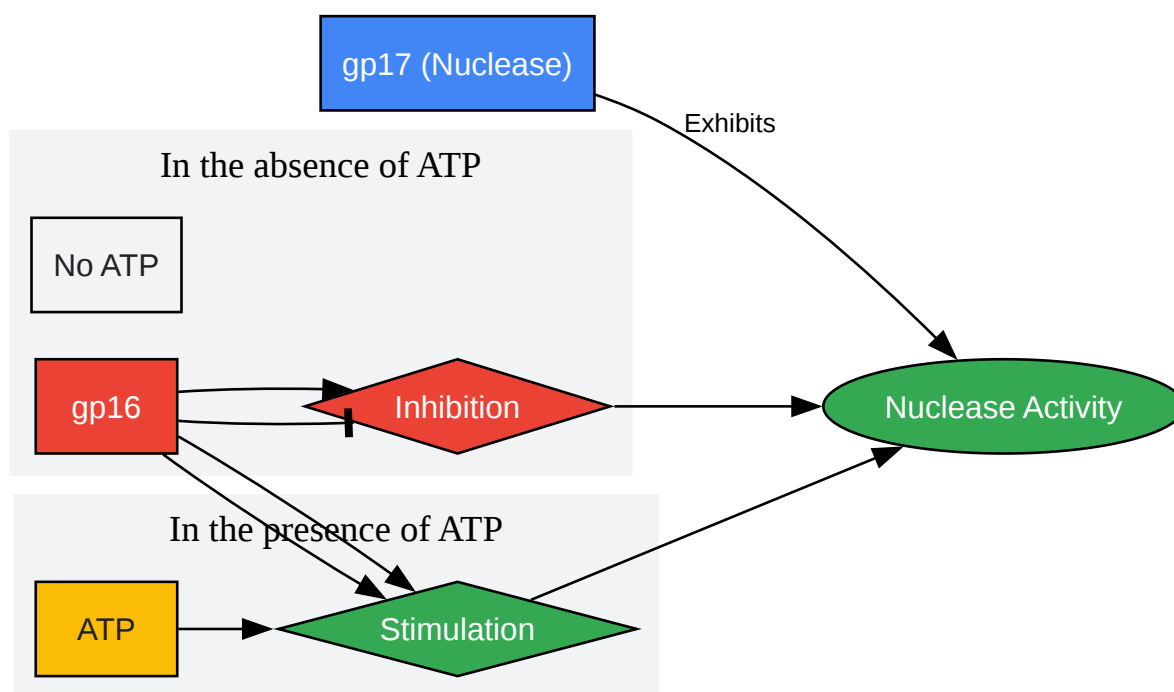
| Parameter | Value | Conditions |
|-----------------------------|----------------------------|--------------------------|
| kcat (ATP hydrolysis) | ~2 ATPs/gp17 subunit/min | Basal activity |
| Km (ATP) | ~110 μ M | |
| Stimulated kcat (with gp16) | ~400 ATPs/gp17 monomer/min | gp16:gp17 ratio of 6-8:1 |

Note: The nuclease activity of **gp17** is qualitatively described as being inhibited by gp16 in the absence of ATP and stimulated by gp16 in the presence of ATP.

Mandatory Visualizations

Regulation of gp17 Nuclease Activity

The nuclease function of **gp17** is allosterically regulated by the small terminase subunit, gp16, and ATP. This regulatory mechanism prevents indiscriminate cleavage of the viral DNA. The following diagram illustrates the logical relationship between these components.

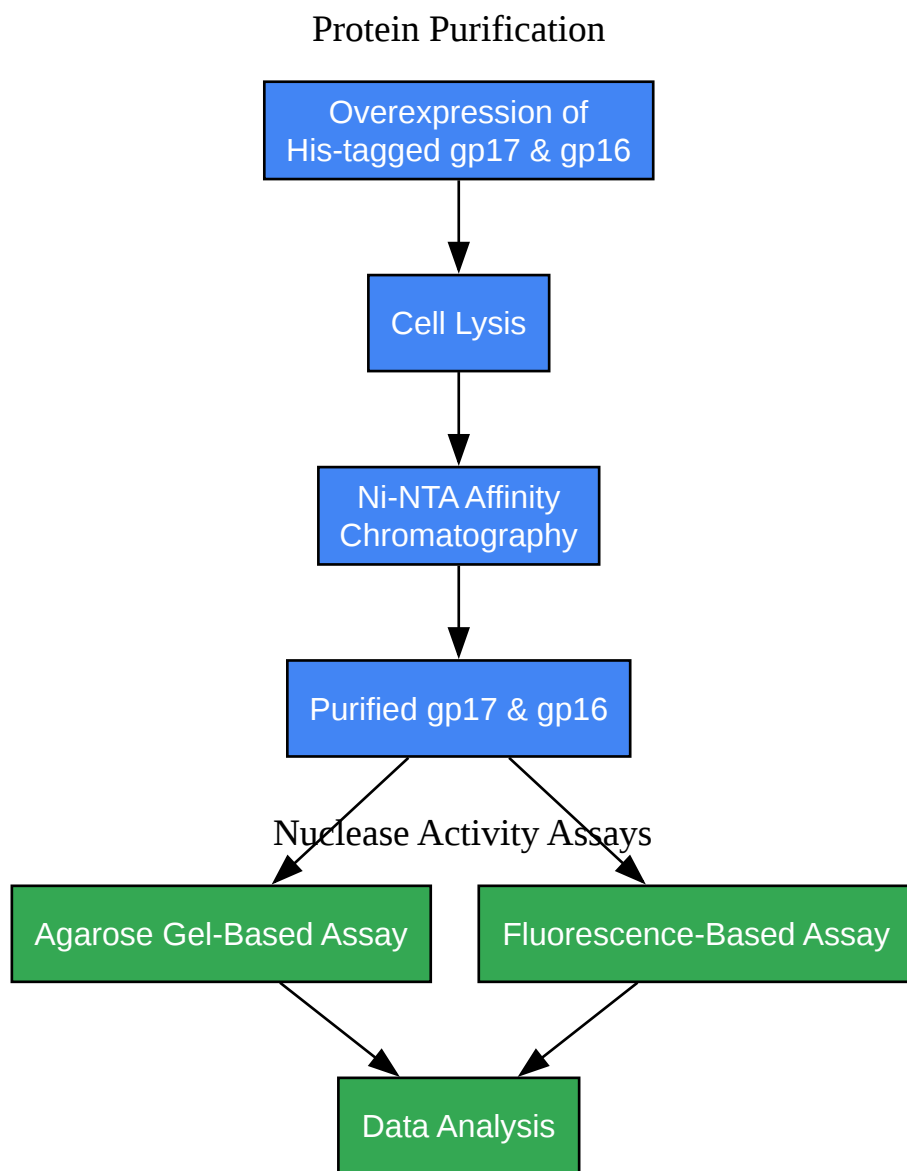


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Caption: Regulation of **gp17** nuclease activity by gp16 and ATP.

Experimental Workflow for Analyzing gp17 Nuclease Activity

The following workflow outlines the key steps for the purification and functional analysis of **gp17** nuclease.



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Caption: Workflow for **gp17** nuclease activity analysis.

Experimental Protocols

Protocol 1: Purification of Recombinant His-tagged gp17 and gp16

This protocol describes the overexpression and purification of His-tagged **gp17** and gp16 from *E. coli*.

Materials:

- *E. coli* expression strain (e.g., BL21(DE3)) transformed with expression plasmids for His-tagged **gp17** and His-tagged gp16.
- Luria-Bertani (LB) medium with appropriate antibiotic.
- Isopropyl β -D-1-thiogalactopyranoside (IPTG).
- Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme.
- Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole.
- Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole.
- Ni-NTA affinity resin.
- Dialysis Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol.

Procedure:

- Expression:
 1. Inoculate a starter culture of the transformed *E. coli* in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
 2. Inoculate a large culture with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
 3. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture for 3-4 hours at 30°C.
 4. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately.

- Purification:
 1. Resuspend the cell pellet in ice-cold Lysis Buffer.
 2. Lyse the cells by sonication on ice.
 3. Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
 4. Load the supernatant onto a pre-equilibrated Ni-NTA column.
 5. Wash the column with Wash Buffer until the absorbance at 280 nm returns to baseline.
 6. Elute the protein with Elution Buffer.
 7. Collect fractions and analyze by SDS-PAGE to identify fractions containing the purified protein.
 8. Pool the fractions containing the pure protein and dialyze against Dialysis Buffer overnight at 4°C.
 9. Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm.
 10. Store the purified proteins in aliquots at -80°C.

Protocol 2: Agarose Gel-Based Nuclease Activity Assay

This assay qualitatively assesses the nuclease activity of **gp17** by observing the cleavage of plasmid DNA.

Materials:

- Purified **gp17** and gp16.
- Supercoiled plasmid DNA (e.g., pUC19 or a similar-sized plasmid) as a substrate.
- 10x Nuclease Reaction Buffer: 500 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM DTT.
- ATP solution (10 mM).

- Nuclease-free water.
- 6x DNA Loading Dye.
- Agarose.
- 1x TAE or TBE buffer.
- DNA stain (e.g., ethidium bromide or SYBR Safe).
- DNA ladder.

Procedure:

- Reaction Setup:

1. On ice, prepare the following reaction mixtures in 20 μ L final volume:

| Component | Control (-) | gp17 alone | gp17 + gp16 | gp17 + gp16 + ATP |
|---------------------------------|---------------|---------------|---------------|-------------------|
| 10x Nuclease Reaction Buffer | 2 μ L | 2 μ L | 2 μ L | 2 μ L |
| Plasmid DNA (100 ng/ μ L) | 1 μ L | 1 μ L | 1 μ L | 1 μ L |
| Purified gp17 (e.g., 1 μ M) | - | 1 μ L | 1 μ L | 1 μ L |
| Purified gp16 (e.g., 6 μ M) | - | - | 1 μ L | 1 μ L |
| ATP (10 mM) | - | - | - | 1 μ L |
| Nuclease-free water | to 20 μ L | to 20 μ L | to 20 μ L | to 20 μ L |

- Incubation:

1. Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes). A time-course experiment can also be performed.
- Reaction Termination and Analysis:
 1. Stop the reaction by adding 4 µL of 6x DNA Loading Dye.
 2. Prepare a 1% agarose gel in 1x TAE or TBE buffer containing a DNA stain.
 3. Load the entire reaction mixture into the wells of the agarose gel. Include a DNA ladder in one lane.
 4. Run the gel at 100V until the dye front has migrated an adequate distance.
 5. Visualize the DNA bands under UV or blue light. Nuclease activity will be indicated by the conversion of supercoiled plasmid DNA to nicked (relaxed circular) and linear forms, and further degradation into smaller fragments.

Protocol 3: Fluorescence-Based Real-Time Nuclease Assay (General Protocol)

This protocol provides a framework for a real-time, quantitative nuclease assay that can be adapted for **gp17**. It relies on the use of a fluorescent DNA-intercalating dye that loses fluorescence upon DNA degradation.^{[2][3]}

Materials:

- Purified **gp17** and gp16.
- Linear double-stranded DNA (dsDNA) substrate (e.g., a PCR product of a few hundred base pairs).
- 10x Nuclease Reaction Buffer (as in Protocol 2).
- ATP solution (10 mM).
- A fluorescent DNA-intercalating dye (e.g., PicoGreen or a similar dye).

- Nuclease-free water.
- A microplate reader capable of fluorescence detection.

Procedure:

- Substrate and Dye Preparation:

1. Dilute the dsDNA substrate to a working concentration (e.g., 10 ng/μL) in 1x Nuclease Reaction Buffer.
2. Prepare the fluorescent dye according to the manufacturer's instructions.

- Reaction Setup in a 96-well Plate:

1. In each well, prepare a 100 μL reaction mixture containing:
 - 10 μL of 10x Nuclease Reaction Buffer.
 - A fixed amount of dsDNA substrate.
 - The fluorescent dye at the recommended concentration.
 - Varying concentrations of **gp17**.
 - For regulation studies, include fixed concentrations of gp16 and/or ATP.
 - Nuclease-free water to a final volume of 90 μL.

- Initiation and Measurement:

1. Equilibrate the plate in the microplate reader at 37°C.
2. Initiate the reaction by adding 10 μL of the enzyme (or buffer for control wells) to each well.
3. Immediately start monitoring the fluorescence intensity over time (e.g., every 30 seconds for 30-60 minutes). The excitation and emission wavelengths should be set according to the dye's specifications.

- Data Analysis:
 1. The rate of decrease in fluorescence is proportional to the nuclease activity.
 2. Calculate the initial reaction velocity (V_0) from the linear portion of the fluorescence decay curve.
 3. Plot V_0 against the concentration of **gp17** to determine the enzyme's activity.
 4. For kinetic studies, vary the substrate concentration to determine K_m and V_{max} .
 5. To study the effect of regulators, perform the assay with varying concentrations of gp16 and/or ATP.

By following these detailed protocols and utilizing the provided data and visualizations, researchers can effectively analyze the nuclease activity of **gp17**, contributing to a deeper understanding of bacteriophage replication and the development of novel therapeutic interventions.

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